4'-Formylbiphenyl-3-carboxylic acid

CAS No.: 222180-20-3

Cat. No.: VC2184051

Molecular Formula: C14H10O3

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 222180-20-3 |

|---|---|

| Molecular Formula | C14H10O3 |

| Molecular Weight | 226.23 g/mol |

| IUPAC Name | 3-(4-formylphenyl)benzoic acid |

| Standard InChI | InChI=1S/C14H10O3/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-9H,(H,16,17) |

| Standard InChI Key | PLPKINAPTMTZJU-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C=O |

| Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C=O |

Introduction

Chemical Identity and Basic Properties

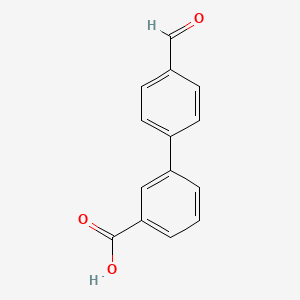

4'-Formylbiphenyl-3-carboxylic acid is a biphenyl derivative with a formyl group at the 4' position and a carboxylic acid group at the 3 position. The compound is identified by CAS number 222180-20-3 and has a molecular formula of C14H10O3 . The structure consists of two benzene rings connected by a single bond, with the carboxylic acid group (-COOH) attached to the first ring at position 3 and the formyl group (-CHO) attached to the second ring at position 4'.

Physical and Chemical Properties

The compound exists as a solid at room temperature and possesses several notable physical and chemical properties which are summarized in Table 1.

The compound's chemical structure featuring both carboxylic acid and formyl functional groups makes it highly reactive and suitable for various chemical transformations. The carboxylic acid group provides acidic properties while the formyl group offers aldehyde reactivity, making this compound a valuable bifunctional building block in organic synthesis.

Synthesis Methods

The synthesis of 4'-Formylbiphenyl-3-carboxylic acid typically involves multiple chemical reactions and can be achieved through several approaches.

Oxidation of 4-Bromobiphenyl

One common synthetic pathway involves the oxidation of 4-bromobiphenyl using potassium permanganate in an acidic medium, followed by treatment with formic acid to yield the desired compound. The reaction conditions often involve heating under reflux to facilitate the oxidation process. This is followed by purification steps such as recrystallization from suitable solvents to obtain the pure compound.

Purification Methods

After synthesis, the compound typically undergoes purification processes which may include:

-

Recrystallization from appropriate solvents

-

Column chromatography

-

Filtration and washing procedures

These purification steps are essential to achieve the high purity required for research applications and further chemical transformations.

Chemical Reactivity

4'-Formylbiphenyl-3-carboxylic acid can participate in various chemical reactions due to its bifunctional nature, with both carboxylic acid and aldehyde groups providing distinct reactive sites.

Esterification Reactions

The carboxylic acid group can undergo esterification reactions when heated with alcohols in the presence of an acid catalyst. For example, heating the compound with methanol and an acid catalyst can yield the corresponding methyl ester with high efficiency. The reaction proceeds via a nucleophilic attack on the carbonyl carbon of the carboxylic acid group.

Aldehyde Reactions

The formyl group at the 4' position can participate in typical aldehyde reactions including:

-

Nucleophilic addition reactions

-

Oxidation to the corresponding carboxylic acid

-

Reduction to the corresponding alcohol

-

Condensation reactions with amines and hydrazines

-

Wittig reactions for olefin synthesis

These reactions make the compound valuable in constructing more complex molecular architectures.

Applications in Synthetic Chemistry and Materials Science

The unique bifunctional structure of 4'-Formylbiphenyl-3-carboxylic acid makes it valuable in various applications.

Synthetic Organic Chemistry

In organic synthesis, the compound serves as an important building block for the construction of more complex molecules. Its bifunctional nature allows for selective transformations and sequential reactions, enabling the synthesis of compounds with potential biological activity.

Materials Science Applications

The rigid biphenyl backbone combined with reactive functional groups makes 4'-Formylbiphenyl-3-carboxylic acid useful in materials science applications, particularly in:

-

Polymer synthesis

-

Development of liquid crystalline materials

-

Preparation of metal-organic frameworks (MOFs)

-

Design of organic electronic materials

These applications stem from the compound's ability to form well-defined structures through its reactive functional groups while maintaining the rigidity provided by the biphenyl core.

Related Compounds and Isomers

It is important to distinguish 4'-Formylbiphenyl-3-carboxylic acid from its isomers and related compounds, as structural variations can lead to significant differences in properties and applications.

Structural Isomers

A notable isomer is 3'-Formyl-biphenyl-4-carboxylic acid (CAS: 222180-23-6), which has the same molecular formula (C14H10O3) and molecular weight (226.23 g/mol), but different positioning of the functional groups . This isomer has a melting point of 231°C and a boiling point of 441.9°C at 760 mmHg .

Derivatives and Related Compounds

Several derivatives of 4'-Formylbiphenyl-3-carboxylic acid exist, including its methyl ester and hydroxylated variants. One such related compound is 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid (CAS: 893737-81-0), which contains an additional hydroxyl group .

Current Research and Future Perspectives

Research involving 4'-Formylbiphenyl-3-carboxylic acid continues to evolve, with emerging applications in various fields of chemistry and materials science.

Current Research Areas

Current research areas include:

-

Development of new synthetic methodologies for more efficient preparation

-

Exploration of catalytic applications

-

Investigation of structure-property relationships in derived materials

-

Study of potential biological activities of derivatives

Future Research Directions

Future research might focus on:

-

Developing greener synthetic routes with improved yields

-

Expanding applications in advanced materials and nanotechnology

-

Creating libraries of derivatives for structure-activity relationship studies

-

Exploring potential applications in pharmacology and medicinal chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume